乙酰氧基氧钒

概述

描述

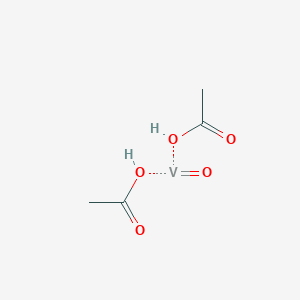

Vanadyl acetate, also known as bis(acetato)oxovanadium, is a coordination compound with the formula VO(OAc)2. It is a blue-green solid that dissolves in polar organic solvents. The compound consists of the vanadyl group (VO2+) bound to two acetate ligands via the oxygen atoms. Vanadyl acetate is notable for its applications in various fields, including catalysis and biomedical research .

科学研究应用

Vanadyl acetate has a wide range of scientific research applications:

作用机制

Target of Action

Vanadyl acetate primarily targets transition metal oxides (TMOs) . These TMOs are prospective anode materials for lithium-ion batteries (LIBs) due to their high theoretical specific capacity . Vanadyl acetate also targets protein tyrosine phosphatases (PTPase) , which are widely used as inhibitors in cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .

Mode of Action

Vanadyl acetate interacts with its targets by forming coordination complexes . For instance, it forms an organic-inorganic hybrid material known as vanadyl acetate nanobelts when coupled with lithium-ion conducting polymer ligands . This coupling is favorable for the dynamics of electrochemical processes . In the context of protein tyrosine phosphatases, vanadyl acetate acts as an inhibitor, affecting the dephosphorylation at the beta subunit of the insulin receptor .

Biochemical Pathways

Vanadyl acetate affects the electrochemical processes in lithium-ion batteries . It enhances the dynamics of these processes, leading to improved performance of the batteries . In biological systems, vanadyl acetate inhibits protein tyrosine phosphatases, impacting the phosphorylation pathways .

Pharmacokinetics

The pharmacokinetics of vanadyl acetate is complex due to its ability to form coordination complexes . Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by these complexes .

Result of Action

The result of vanadyl acetate’s action is the creation of a novel anode material for lithium-ion batteries . The vanadyl acetate nanobelt electrode displays outstanding electrochemical performance, including a highly stable reversible specific capacity, superior long-term cyclability, and attractive rate capability .

Action Environment

The action, efficacy, and stability of vanadyl acetate can be influenced by various environmental factors. For instance, the synthesis of vanadyl acetate nanobelts requires a specific temperature (200°C) and the presence of certain chemicals (vanadium pentoxide and lithium hydroxide in acetic acid or ethylene glycol) . In biological systems, the effects of vanadyl acetate can depend on the context of the cell types

生化分析

Biochemical Properties

Vanadyl acetate plays a crucial role in biochemical reactions, primarily due to its ability to mimic the action of insulin. This compound interacts with several enzymes and proteins, including protein tyrosine phosphatases (PTPases) and kinases. Vanadyl acetate inhibits PTPases, such as PTP1B, which leads to prolonged activation of the insulin receptor and downstream signaling pathways . Additionally, vanadyl acetate can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3), further enhancing its insulin-like effects . These interactions highlight the compound’s potential in regulating glucose metabolism and its therapeutic implications for diabetes management.

Cellular Effects

Vanadyl acetate exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, vanadyl acetate has been shown to enhance glucose uptake in adipocytes and hepatocytes by activating the insulin signaling cascade . This compound also affects gene expression by modulating the activity of transcription factors involved in glucose and lipid metabolism. Furthermore, vanadyl acetate can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby improving glucose homeostasis and reducing hyperglycemia in diabetic models .

Molecular Mechanism

The molecular mechanism of vanadyl acetate involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Vanadyl acetate binds to the active sites of PTPases, inhibiting their activity and preventing the dephosphorylation of the insulin receptor . This inhibition results in sustained activation of the insulin receptor and its downstream effectors, such as PKB/Akt and GSK-3 . Additionally, vanadyl acetate can form stable complexes with organic ligands, enhancing its stability and bioavailability in biological systems . These molecular interactions underpin the compound’s insulin-mimetic properties and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vanadyl acetate can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that vanadyl acetate is relatively stable under physiological conditions, maintaining its bioactivity over extended periods . Thermal decomposition of vanadyl acetate can occur, leading to the formation of vanadium dioxide (VO2) and other degradation products . Long-term exposure to vanadyl acetate has been observed to sustain its beneficial effects on glucose metabolism, even after the cessation of treatment . These findings suggest that vanadyl acetate has a lasting impact on cellular function and metabolic regulation.

Dosage Effects in Animal Models

The effects of vanadyl acetate vary with different dosages in animal models. At low doses, vanadyl acetate has been shown to improve glucose homeostasis and reduce hyperglycemia in diabetic rats . Higher doses can lead to toxic effects, including oxidative stress and damage to vital organs . The threshold for these adverse effects depends on the duration and frequency of exposure, highlighting the importance of optimizing dosage regimens for therapeutic applications. These studies underscore the need for careful consideration of dosage to maximize the benefits of vanadyl acetate while minimizing potential risks.

Metabolic Pathways

Vanadyl acetate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate glucose and lipid metabolism. This compound can modulate the activity of key metabolic enzymes, such as hexokinase and phosphofructokinase, enhancing glycolysis and glucose utilization . Additionally, vanadyl acetate influences the pentose phosphate pathway and the tricarboxylic acid cycle, contributing to its overall metabolic effects . These interactions highlight the compound’s multifaceted role in metabolic regulation and its potential therapeutic applications for metabolic disorders.

Transport and Distribution

Vanadyl acetate is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the bloodstream, vanadyl acetate binds to serum albumin and transferrin, facilitating its transport to target tissues . Within cells, vanadyl acetate can be taken up by specific transporters, such as glucose transporters, enhancing its cellular uptake and bioavailability . The distribution of vanadyl acetate within tissues is influenced by its binding affinity to various proteins and its ability to form stable complexes with organic ligands . These factors contribute to the compound’s effective delivery and localization in target tissues.

Subcellular Localization

The subcellular localization of vanadyl acetate is critical for its activity and function. Vanadyl acetate is primarily localized in the cytoplasm, where it interacts with key metabolic enzymes and signaling proteins . Additionally, vanadyl acetate can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular metabolism and signaling pathways effectively.

准备方法

Vanadyl acetate can be synthesized through several methods. One common method involves the reaction of vanadyl sulfate with acetylacetone: [ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ] Another method involves a redox reaction starting with vanadium pentoxide, where some acetylacetone is oxidized to 2,3,4-pentanetrione . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

化学反应分析

Vanadyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak Lewis acid and can form adducts with ligands such as pyridine and methylamine . In oxidation reactions, vanadyl acetate can be oxidized to vanadium(V) species, which are useful in catalytic processes. Common reagents used in these reactions include tert-butyl hydroperoxide (TBHP) and other oxidizing agents . Major products formed from these reactions include epoxides and other oxidized organic compounds.

相似化合物的比较

Vanadyl acetate can be compared with other vanadium compounds such as vanadyl sulfate and vanadyl acetylacetonate. These compounds share similar coordination chemistry but differ in their specific applications and properties. For example, vanadyl sulfate is commonly used in nutritional supplements, while vanadyl acetylacetonate is used in catalysis and material science . The unique properties of vanadyl acetate, such as its solubility in polar organic solvents and its specific catalytic activity, distinguish it from these similar compounds .

Similar Compounds

- Vanadyl sulfate (VOSO4)

- Vanadyl acetylacetonate (VO(acac)2)

- Vanadyl nitrate (VO(NO3)3)

- Vanadyl perchlorate (VO(ClO4)3)

Vanadyl acetate stands out due to its specific applications in catalysis and biomedical research, making it a valuable compound in various scientific and industrial fields.

生物活性

Vanadyl acetate, a vanadium compound, has garnered attention for its significant biological activities, particularly in the context of diabetes management and metabolic regulation. This article provides a comprehensive overview of the biological activity of vanadyl acetate, including its mechanisms of action, potential therapeutic applications, and associated case studies.

Vanadyl acetate exhibits insulin-mimetic properties , meaning it can mimic the effects of insulin in the body. This is primarily achieved through several key mechanisms:

- Protein Phosphorylation : Vanadyl acetate enhances the phosphorylation of proteins involved in glucose metabolism, particularly protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3). This action improves insulin sensitivity and promotes glucose uptake by cells.

- Inhibition of Tyrosine Phosphatases : It inhibits phosphatases such as PTP1B, which dephosphorylates insulin receptor substrates. By inhibiting these enzymes, vanadyl acetate prolongs insulin signaling pathways.

- Modulation of Lipid Metabolism : Studies have shown that vanadyl acetate can affect lipid metabolism by inhibiting lipolysis in adipocytes, which is mediated through activation of the Akt pathway .

Biological Applications

The potential applications of vanadyl acetate span various fields:

- Antidiabetic Effects : Numerous studies have documented its effectiveness in lowering blood glucose levels in diabetic models. For example, vanadyl acetate has been shown to restore glucose-6-phosphate levels in hyperglycemic rats by inhibiting glucose-6-phosphatase activity .

- Antioxidant Properties : Vanadyl compounds have demonstrated antioxidant effects that may protect against oxidative stress induced by other vanadium compounds. For instance, vitamin E has been shown to mitigate oxidative damage caused by sodium metavanadate, suggesting a protective role for vanadyl acetate in oxidative conditions .

- Anticancer Activity : Some research indicates that vanadyl acetate may exhibit antitumor properties. It has been observed to affect cell proliferation and induce apoptosis in certain cancer cell lines .

Case Studies

Several case studies highlight the biological activity and therapeutic potential of vanadyl acetate:

- Diabetes Management : In a controlled study involving diabetic rats, administration of vanadyl acetate led to significant reductions in fasting blood glucose levels and improvements in insulin sensitivity markers. The study indicated that vanadyl acetate could serve as an adjunct therapy for diabetes management .

- Oxidative Stress Mitigation : A study explored the protective effects of dietary antioxidants against vanadium-induced oxidative damage. It was found that co-administration of vanadyl acetate with antioxidants like ascorbic acid significantly reduced markers of oxidative stress in vivo .

- Cancer Research : In vitro experiments demonstrated that vanadyl acetate could inhibit proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. The underlying mechanisms appear to involve modulation of signaling pathways related to cell cycle regulation and apoptosis induction .

Comparative Analysis

The following table summarizes key biological activities associated with vanadyl acetate compared to other vanadium compounds:

| Compound | Insulin Mimetic | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| Vanadyl Acetate | Yes | Moderate | Yes |

| Sodium Metavanadate | Yes | Low | Moderate |

| Bis(ethylmaltolato)oxidovanadium(IV) | Yes | Low | High |

属性

CAS 编号 |

3473-84-5 |

|---|---|

分子式 |

C4H6O5V |

分子量 |

185.03 g/mol |

IUPAC 名称 |

oxovanadium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2 |

InChI 键 |

WIWVNQBYNTWQOW-UHFFFAOYSA-L |

SMILES |

CC(=O)O.CC(=O)O.O=[V] |

规范 SMILES |

CC(=O)[O-].CC(=O)[O-].O=[V+2] |

Key on ui other cas no. |

3473-84-5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of vanadyl acetate and how does it influence its magnetic properties?

A1: Vanadyl acetate (VO(CH3COO)2) features vanadium atoms in an octahedral coordination geometry. [] These VO6 octahedra are linked together through vanadyl groups and bridging acetate groups, forming a one-dimensional chain structure. [] This arrangement leads to magnetic interactions between the vanadium atoms along the chain, resulting in antiferromagnetic behavior. []

Q2: How does the synthesis method affect the morphology and application of vanadyl acetate?

A2: Vanadyl acetate nanobelts can be synthesized via a facile solvothermal method. [] This morphology is particularly interesting for lithium-ion battery applications, as it exhibits excellent electrochemical performance as an anode material. []

Q3: Can you elaborate on the electrochemical properties of vanadyl acetate nanobelts for lithium-ion batteries?

A3: Vanadyl acetate nanobelts demonstrate a high reversible specific capacity (around 1065 mA h g-1 at 200 mA g-1) and impressive long-term cyclability, retaining a capacity of approximately 477 mA h g-1 at 2 A g-1 even after 500 cycles. [] Additionally, they exhibit attractive rate capability. []

Q4: What analytical techniques are used to characterize the structural changes of vanadyl acetate during electrochemical cycling?

A4: In situ XRD analysis is a powerful tool for investigating the structural variations of vanadyl acetate electrodes during lithium-ion insertion/extraction processes. [] The periodic evolution of the in situ XRD patterns provides evidence of excellent reversibility for Li+ ion insertion/extraction within the vanadyl acetate nanobelt electrode. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。